2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione
Overview
Description
Synthesis Analysis
The synthesis of Meldrum’s acid involves a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid . The synthesis of the specific compound you mentioned might involve additional steps to incorporate the morpholinyl and furyl groups, but detailed information is not available.Molecular Structure Analysis
The molecular structure of Meldrum’s acid consists of a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O−(C(CH3)2)−O−(C=O)−(CH2)−(C=O)−] . The specific compound you mentioned would have additional groups attached to this core structure.Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids . The specific compound you mentioned might participate in similar reactions, but detailed information is not available.Physical and Chemical Properties Analysis
Meldrum’s acid is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone . The specific compound you mentioned might have similar physical and chemical properties, but detailed information is not available.Mechanism of Action
The mechanism of action of Meldrum’s acid in chemical reactions often involves the loss of a hydrogen ion from the methylene (CH2) in the ring, which creates a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen . The resulting anion is stabilized by resonance . The specific compound you mentioned might behave similarly in chemical reactions, but detailed information is not available.
Properties
IUPAC Name |
2,2-dimethyl-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-15(2)21-13(17)11(14(18)22-15)9-10-3-4-12(20-10)16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJPPRYMGPIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)N3CCOCC3)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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